

# Tergitol 15-S-9 concentration for mammalian cell lysis protocol

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## Compound of Interest

Compound Name: Tergitol

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## Application Notes: Tergitol 15-S-9 for Mammalian Cell Lysis

Audience: Researchers, scientists, and drug development professionals.

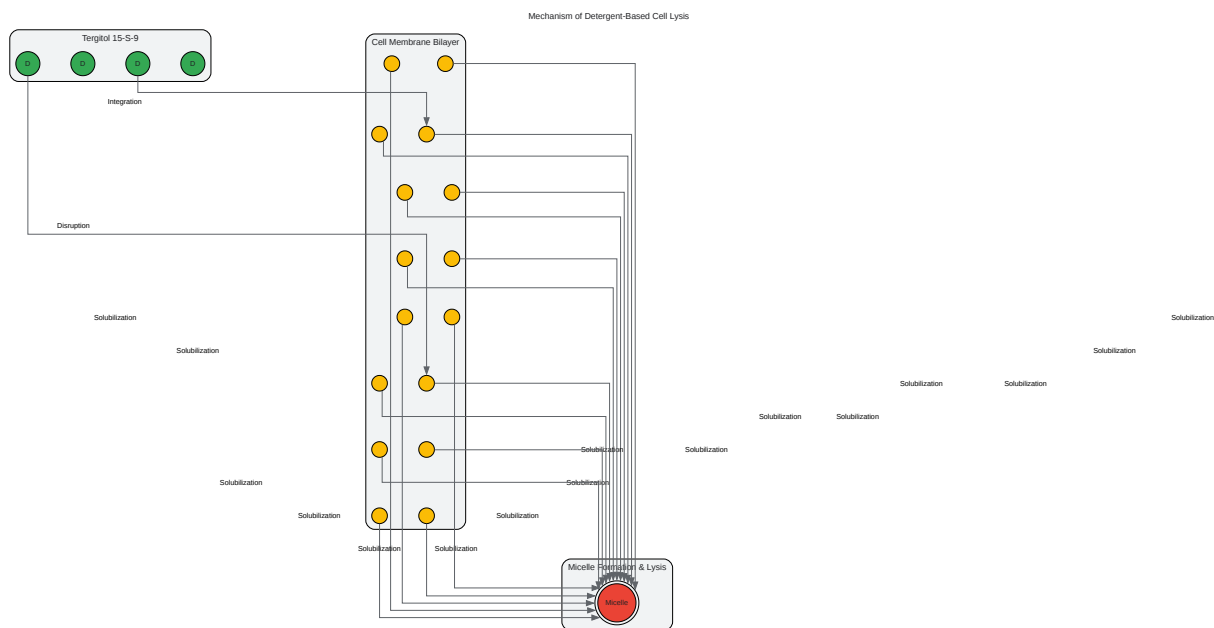
### Introduction

**Tergitol** 15-S-9 is a non-ionic, biodegradable surfactant that serves as an effective alternative to Triton X-100 for various laboratory applications, including the lysis of mammalian cells for the extraction of proteins and cellular organelles.[1][2] Its use is particularly relevant given the classification of Triton X-100 as a substance of very high concern by the European Union's REACH regulation.[2] **Tergitol** 15-S-9 is a secondary alcohol ethoxylate that is readily soluble, odorless, and compatible with a wide range of other detergents.[2] This document provides a detailed protocol for utilizing **Tergitol** 15-S-9 for mammalian cell lysis and presents data on its efficiency and compatibility with downstream applications.

### Mechanism of Action

**Tergitol** 15-S-9, like other detergents, facilitates cell lysis by disrupting the plasma membrane. The amphipathic nature of the detergent molecules, possessing both a hydrophilic head and a hydrophobic tail, allows them to integrate into the cell membrane's phospholipid bilayer. This integration disrupts the native membrane structure, leading to the formation of micelles and

subsequent solubilization of membrane components, ultimately causing cell lysis and the release of intracellular contents.[3]



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Caption: Detergent molecules insert into the cell membrane, disrupting the lipid bilayer and forming micelles, leading to cell lysis.

## Data Presentation

The following table summarizes the relative performance of **Tergitol 15-S-9** in comparison to other detergents for the lysis of Chinese Hamster Ovary (CHO) cells. The data is normalized against the performance of IGEPAL® CA-630, a commonly used detergent.

Detergent	Total Protein Recovery (% of Control)[4]	IgG1 Recovery (% of Control)[4]	DNA Quantification (qPCR, % of Control)[4]
Tergitol 15-S-9	88% - 108%	~100%	111% - 129%
Tergitol 15-S-7	88% - 108%	Significantly Decreased (one replicate)	111% - 129%
ECOSURF EH-9	88% - 108%	~100%	186%
Triton X-100	~100%	~100%	Not Reported

Data is sourced from a study by Sigma-Aldrich where CHO-S cells expressing an IgG1 protein were lysed with a buffer containing 1% of the respective detergent.[4]

## Experimental Protocols

### Mammalian Cell Lysis Protocol using **Tergitol 15-S-9**

This protocol is designed for the extraction of total protein from mammalian cells grown in suspension or as adherent cultures.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold

- Lysis Buffer:
  - 50 mM Tris-HCl, pH 7.5
  - 150 mM NaCl
  - 1 mM EDTA
  - 1% (v/v) **Tergitol** 15-S-9
  - 1% (v/v) Protease Inhibitor Cocktail
- Microcentrifuge tubes, pre-chilled
- Cell scraper (for adherent cells)
- Microcentrifuge

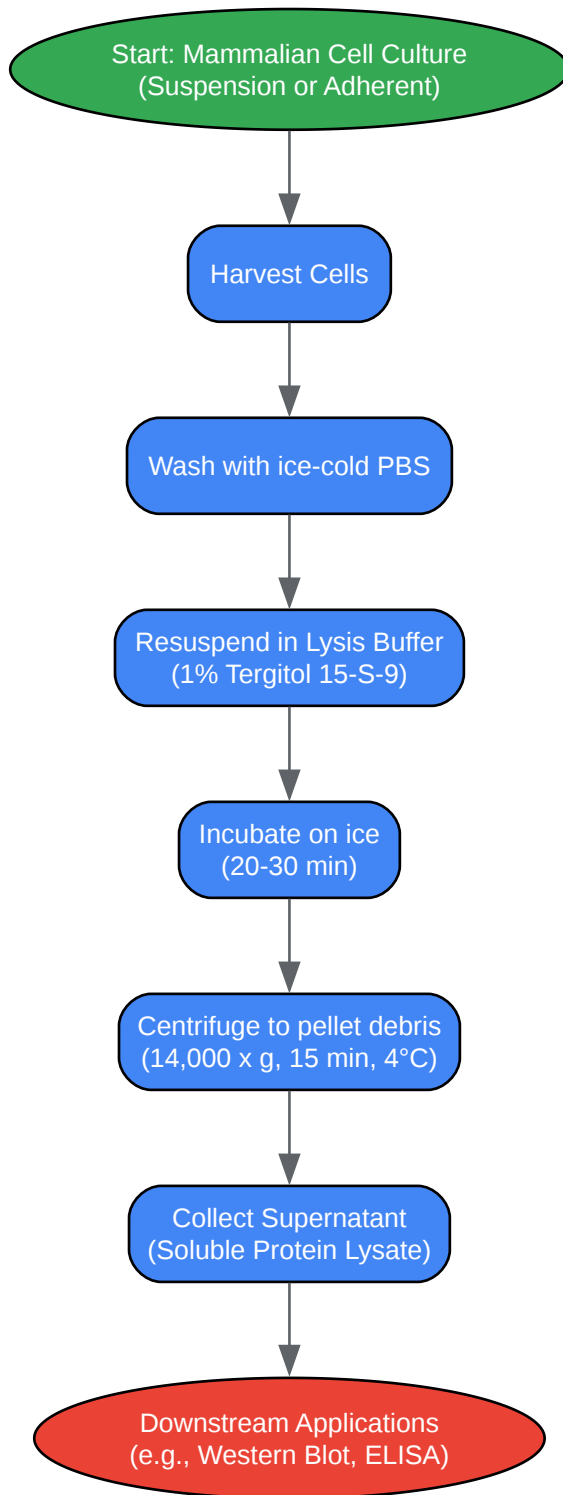
#### Protocol for Suspension Cells:

- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet with ice-cold PBS.
- Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
- Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of Lysis Buffer per 10<sup>7</sup> cells.
- Incubate the suspension on ice for 20-30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
- Clarify the lysate by centrifugation at 14,000-16,000 x g for 15 minutes at 4°C.
- Transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
- The protein lysate is now ready for downstream applications such as protein quantification, SDS-PAGE, and Western blotting.

#### Protocol for Adherent Cells:

- Aspirate the culture medium from the flask or dish.
- Wash the cells twice with ice-cold PBS.
- Aspirate the final PBS wash completely.
- Add an appropriate volume of ice-cold Lysis Buffer to the cells. For a 10 cm dish, 0.5-1 mL is typically sufficient.
- Use a cell scraper to gently scrape the cells off the surface of the culture dish in the presence of the Lysis Buffer.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
- Proceed with steps 6-8 from the "Protocol for Suspension Cells".

## Experimental Workflow: Mammalian Cell Lysis

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Caption: A streamlined workflow for mammalian cell lysis using a **Tergitol** 15-S-9 based buffer.

## Downstream Application Compatibility

**Tergitol** 15-S-9 has been shown to be compatible with several common downstream applications. Studies have demonstrated its suitability for use in buffers for protein and nucleic acid extractions.[4] Specifically, protein quantification assays such as the BCA assay, and immunoassays like Western blotting and ELISA, can be successfully performed on lysates generated with **Tergitol** 15-S-9.[4][5] Furthermore, it does not appear to significantly interfere with qPCR-based DNA quantification.[4]

## Conclusion

**Tergitol** 15-S-9 is a reliable and effective non-ionic detergent for the lysis of mammalian cells. A concentration of 1% in a standard lysis buffer is a good starting point for achieving efficient protein extraction, with results comparable to those obtained with Triton X-100. Its biodegradability and lower toxicity make it an excellent and more sustainable choice for modern research laboratories. As with any protocol, optimization of the detergent concentration and incubation time may be necessary depending on the specific cell line and application.

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